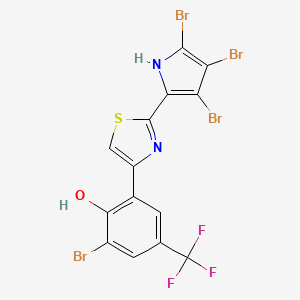
Pomalidomide-5-C12-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5-C12-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its use in cancer treatment, particularly multiple myeloma. This compound is a cereblon (CRBN) ligand used in the recruitment of CRBN protein, and it can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5-C12-NH2 (hydrochloride) involves the functionalization of pomalidomide with a C12 alkyl chain and an amine group. The reaction typically involves peptide coupling reactions due to the presence of an amine group . The compound is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of Pomalidomide-5-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm its purity and identity .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-5-C12-NH2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amine and alkyl groups. It can also participate in reductive amination reactions, allowing for the attachment of various functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving Pomalidomide-5-C12-NH2 (hydrochloride) include carboxyl linkers, reducing agents, and peptide coupling reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions are typically conjugates of Pomalidomide-5-C12-NH2 (hydrochloride) with other molecules, such as proteins or peptides, forming PROTACs .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5-C12-NH2 (hydrochloride) has a wide range of applications in scientific research. It is primarily used in the development of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This makes it a valuable tool in the study of protein function and the development of new therapeutic strategies .
In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is used to study the mechanisms of protein degradation and to develop new treatments for diseases such as cancer .
Wirkmechanismus
Pomalidomide-5-C12-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Pomalidomide-5-C12-NH2 (hydrochloride) include other pomalidomide derivatives such as Pomalidomide-PEG2-C2-NH2 (hydrochloride) and Pomalidomide-C3-NH2 (hydrochloride) .
Uniqueness: What sets Pomalidomide-5-C12-NH2 (hydrochloride) apart from other similar compounds is its specific structure, which includes a C12 alkyl chain and an amine group. This structure allows for unique interactions with target proteins and makes it particularly effective in the formation of PROTACs .
Eigenschaften
Molekularformel |
C25H37ClN4O4 |
|---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
5-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-27-18-11-12-19-20(17-18)25(33)29(24(19)32)21-13-14-22(30)28-23(21)31;/h11-12,17,21,27H,1-10,13-16,26H2,(H,28,30,31);1H |
InChI-Schlüssel |
OJPOYIIDYYDEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


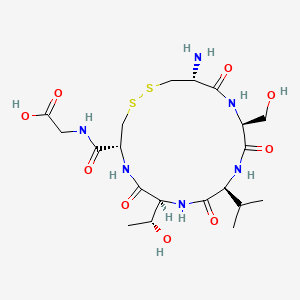

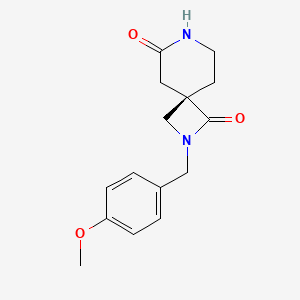

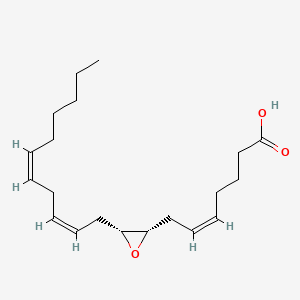
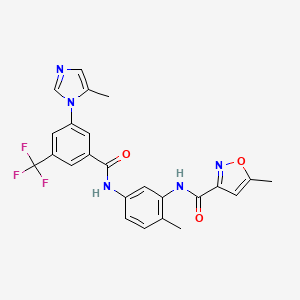

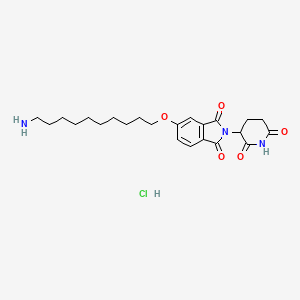
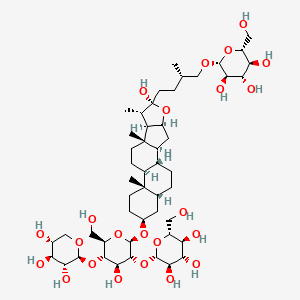
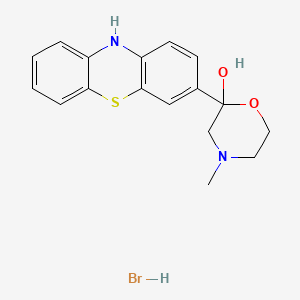


![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
